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molecular formula C9H11FN2 B8418446 N1-cyclopropyl-6-fluorobenzene-1,2-diamine

N1-cyclopropyl-6-fluorobenzene-1,2-diamine

Cat. No. B8418446
M. Wt: 166.20 g/mol
InChI Key: NQDHIXGIFGIDKK-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a solution of N-cyclopropyl-2-fluoro-6-nitroaniline (650 mg, 3.31 mmol) in MeOH (15 mL) palladium 10 wt % on carbon (176 mg, 0.166 mmol) was added under N2. After flushing the flask with N2 for two minutes, the solution was stirred under a H2 balloon. After 6 h, the mixture was filtered through a celite pad rinsed with MeOH, and concentrated under reduced pressure. The residue was purified by column chromatography on a silica gel column using EtOAc:DCM (1:1) as eluent to give N1-cyclopropyl-6-fluorobenzene-1,2-diamine: LC-MS (ESI) m/z 167.1 [M+H]+.
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:6]=2[F:14])[CH2:3][CH2:2]1>CO>[CH:1]1([NH:4][C:5]2[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][C:6]=2[F:14])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
C1(CC1)NC1=C(C=CC=C1[N+](=O)[O-])F
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under a H2 balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing the flask with N2 for two minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a celite pad
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CC1)NC=1C(=CC=CC1F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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